![molecular formula C10H8OS B1375586 1-(Benzo[b]thiophen-7-yl)ethanone CAS No. 22720-52-1](/img/structure/B1375586.png)
1-(Benzo[b]thiophen-7-yl)ethanone
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Overview
Description
1-(Benzo[b]thiophen-5-yl)ethanone is a compound with the molecular formula C10H8OS . It is a yellow to brown solid at room temperature . It has a molecular weight of 176.24 .
Synthesis Analysis
The synthesis of benzothiophenes has been achieved through various methods. A palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides has been reported . Another method involves a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect .Molecular Structure Analysis
The molecular structure of 1-(Benzo[b]thiophen-7-yl)ethanone can be found in various databases . The InChI code is 1S/C10H8OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1-(Benzo[b]thiophen-7-yl)ethanone are diverse. For instance, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Physical And Chemical Properties Analysis
1-(Benzo[b]thiophen-5-yl)ethanone is a yellow to brown solid at room temperature . It has a molecular weight of 176.24 . The InChI code is 1S/C10H8OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, including 1-(Benzo[b]thiophen-7-yl)ethanone , have shown high antimicrobial activity against various microbial infections. Research has been conducted to identify the most active thiophene derivatives, which could lead to the development of new antimicrobial agents .
Anticancer Effects
A series of benzo[b]thiophene-diaryl urea derivatives have been designed and synthesized with potential anticancer effects. In vitro studies have evaluated their antiproliferative activities against cancer cell lines such as HT-29 and A549, with some compounds showing comparable activities to existing treatments .
Pharmaceutical Sciences
Benzo[b]thiophenes are significant in pharmaceutical sciences due to their broad range of applications. Compounds like sertaconazole and raloxifene are examples of multisubstituted benzothiophenes used in this field .
Materials Chemistry
In materials chemistry, multisubstituted benzothiophenes such as DNTT have been utilized. The synthesis and application of these compounds in materials science are areas of ongoing research .
Safety And Hazards
properties
IUPAC Name |
1-(1-benzothiophen-7-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAQOGFFDWSXKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1SC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[b]thiophen-7-yl)ethanone |
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